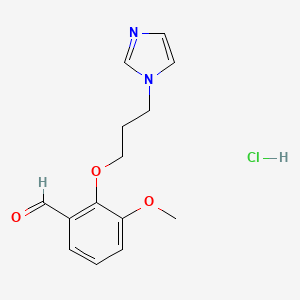

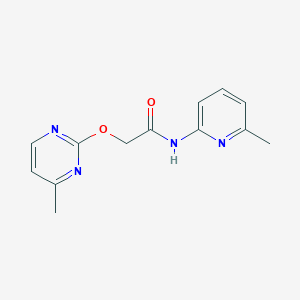

![molecular formula C23H24F3N3O4 B2378847 1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351596-63-8](/img/structure/B2378847.png)

1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

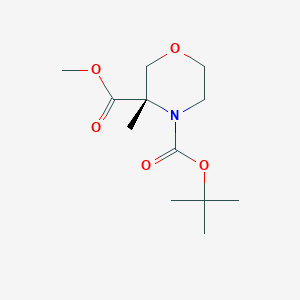

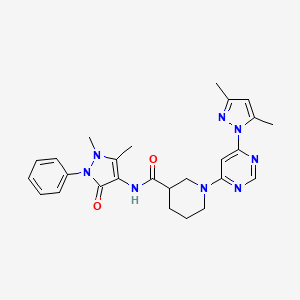

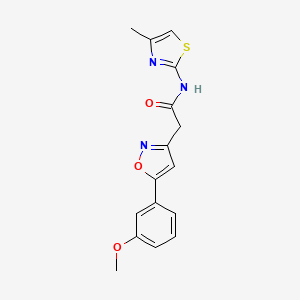

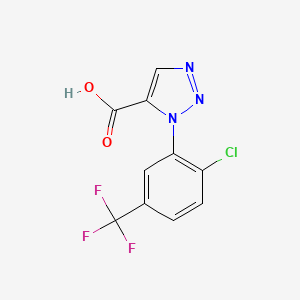

1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C23H24F3N3O4 and its molecular weight is 463.457. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Researchers have explored the antiviral potential of compounds related to this structure. For instance, novel isatin derivatives containing a similar piperidine moiety have been designed and synthesized as broad-spectrum antiviral agents . Investigating the antiviral activity against viruses like influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) could provide valuable insights.

- The trifluoromethyl group in this compound can serve as a useful handle for transition metal-catalyzed reactions. One notable example is the Suzuki–Miyaura (SM) coupling reaction, which is widely applied for carbon–carbon bond formation. The compound’s mild reaction conditions and functional group tolerance make it an attractive candidate for SM coupling .

Antiviral Agents

Transition Metal Catalysis

Mecanismo De Acción

Target of Action

Similar compounds have been used in the search for new chemical scaffolds able to afford nlrp3 inflammasome inhibitors . The NLRP3 inflammasome is a multi-protein complex that has been identified as a potential target for the treatment of inflammatory diseases .

Mode of Action

It is suggested that similar compounds may interact with their targets through a strong salt-bridge interaction . This interaction could potentially lead to changes in the conformation or function of the target protein .

Biochemical Pathways

The nlrp3 inflammasome, a potential target of similar compounds, is involved in the activation of inflammatory responses . Therefore, it is possible that the compound could affect pathways related to inflammation.

Result of Action

If the compound acts as an nlrp3 inflammasome inhibitor, it could potentially reduce inflammation by preventing the activation of inflammatory responses .

Propiedades

IUPAC Name |

oxalic acid;1-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3.C2H2O4/c22-21(23,24)18-5-3-4-17(12-18)13-26-10-8-16(9-11-26)14-27-15-25-19-6-1-2-7-20(19)27;3-1(4)2(5)6/h1-7,12,15-16H,8-11,13-14H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUNMPHEQZIMJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-cyclohexyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2378779.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2378782.png)